5-Bromo-1-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-phenyl-1H-imidazole is a heterocyclic compound that features a bromine atom and a phenyl group attached to an imidazole ring. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the bromine atom and the phenyl group in this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-phenyl-1H-imidazole typically involves the bromination of 1-phenyl-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-phenyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Coupling Reactions: The phenyl group allows for cross-coupling reactions, such as Suzuki or Heck reactions, to introduce additional substituents.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-Bromo-1-phenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-phenyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the phenyl group contribute to its binding affinity and specificity for molecular targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
1-Phenyl-1H-imidazole: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-1-phenyl-1H-benzo[d]imidazole:
4-Phenyl-1H-imidazole: Substitution at a different position on the imidazole ring, leading to variations in reactivity and biological activity.
Uniqueness: 5-Bromo-1-phenyl-1H-imidazole is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct reactivity and versatility in chemical transformations.
Properties
Molecular Formula |
C9H7BrN2 |
---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
5-bromo-1-phenylimidazole |
InChI |
InChI=1S/C9H7BrN2/c10-9-6-11-7-12(9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
OKSYQMJPTQGNSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.